Flavone (2-phenyl-4H-chromen-4-one; CAS 525-82-6) is the unsubstituted core backbone of the flavonoid class of compounds. Unlike its widely available polyhydroxylated derivatives (such as quercetin, apigenin, or luteolin), flavone completely lacks hydroxyl or methoxyl substituents on its A, B, and C rings. This structural absence renders it highly lipophilic, chemically stable against direct phase II conjugation, and highly planar due to the conjugated C2-C3 double bond. In scientific procurement, flavone is primarily sourced not for direct biological activity, but as an essential baseline reference standard for mass spectrometry, a non-glucuronidated control in pharmacokinetic clearance assays, and a clean starting scaffold for the regioselective synthesis of custom halogenated or substituted flavonoid analogs [1].
Procuring a more common, substituted flavonoid (such as quercetin or apigenin) as a substitute for unsubstituted flavone fails in both analytical and synthetic workflows. In metabolic and ADME assays, hydroxylated flavonoids undergo rapid phase II metabolism—specifically UGT-mediated glucuronidation and sulfation—resulting in high clearance rates that obscure baseline pharmacokinetic modeling[1]. In structural biology and assay calibration, the presence of hydroxyl groups alters the dihedral angle between the chromone and B-rings via intramolecular hydrogen bonding, changing the molecule's planarity and protein-binding behavior [2]. Furthermore, in custom organic synthesis, using a pre-hydroxylated analog restricts regioselective functionalization, as the existing oxygen moieties dictate the electronic distribution and steric hindrance of the rings, preventing the controlled addition of halogens or novel functional groups.
In in vitro hepatocyte clearance assays, substituted flavones exhibit rapid phase II metabolism. For example, apigenin and luteolin demonstrate total glucuronidation/sulfation elimination rates of 73.6% and 54.6% of their initial concentrations, respectively, driven by UGT enzymes targeting their hydroxyl groups [1]. Unsubstituted flavone lacks these functional groups, completely bypassing direct UGT-mediated glucuronidation at the C5, C7, and C4′ positions [2].
| Evidence Dimension | Direct UGT-mediated glucuronidation clearance |
| Target Compound Data | 0% direct clearance via primary hydroxyl-glucuronidation (due to absence of -OH groups) |
| Comparator Or Baseline | Apigenin (73.6% elimination via glucuronidation/sulfation) |
| Quantified Difference | Complete bypass of primary hydroxyl-targeted phase II conjugation |
| Conditions | Primary cultured rat hepatocytes / human liver microsomes |
This makes unsubstituted flavone an essential baseline control for isolating phase I metabolic pathways or evaluating the specific pharmacokinetic impact of added functional groups.
The absence of hydroxyl groups on the flavone backbone significantly alters its aqueous partitioning compared to common flavonoids. Experimental determinations of octanol-water partition coefficients show that polyhydroxylated flavonoids like quercetin have a LogP of 1.82 ± 0.32, while apigenin has a LogP of 2.85 [1]. Unsubstituted flavone maintains a higher baseline lipophilicity (LogP > 3.0), lacking the hydrophilic interactions provided by the 3, 5, 7, and 4' hydroxyl groups .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
| Target Compound Data | LogP > 3.0 (highly lipophilic) |
| Comparator Or Baseline | Quercetin (LogP = 1.82 ± 0.32) |
| Quantified Difference | Increase in LogP of >1.1 units |
| Conditions | Experimental octanol-water partitioning |
Procuring flavone provides a highly membrane-permeable reference standard for cellular uptake assays where hydrophilic constraints must be eliminated.
Flavone features a C2-C3 double bond that maintains a highly conjugated, near-planar structure, with the dihedral angle between the chromone moiety and the B ring measuring close to 0–20° [1]. In contrast, flavanone (which lacks the C2-C3 double bond) exhibits a saturated C-ring that deviates significantly from planarity, disrupting electronic conjugation [2].
| Evidence Dimension | Inter-ring dihedral angle (planarity) |
| Target Compound Data | 0–20° (near-planar) |
| Comparator Or Baseline | Flavanone (non-planar, saturated C-ring) |
| Quantified Difference | Restoration of continuous electronic conjugation across the A, C, and B rings |
| Conditions | Density functional theory (DFT) B3LYP/6-311++G(d,p) geometry optimization |
This exact planarity is required for specific protein binding (e.g., human serum albumin subdomain IIA), making flavone the correct scaffold choice over flavanone for planar-dependent interaction models.
Due to its lack of substituents, flavone (m/z 222.24) is used as a primary reference standard to establish baseline fragmentation rules in mass spectrometry. It allows analytical chemists to calibrate equipment without the complex neutral losses (e.g., 162 Da for hexosides, 152 Da for galloyl groups) that complicate the spectra of substituted flavonoids [1].
Because it bypasses the rapid UGT-mediated glucuronidation that clears hydroxylated flavonoids (like apigenin and quercetin) from hepatocytes, flavone is procured as a stable, high-LogP control compound. It is used to isolate Phase I metabolic pathways and establish baseline membrane permeability in Caco-2 or in vitro liver models[2].
In industrial and medicinal chemistry, unsubstituted flavone is a critical starting material for synthesizing novel, non-natural flavonoid derivatives (such as 3-haloflavones). Using this clean scaffold prevents the steric hindrance and unwanted side reactions that occur when attempting to functionalize pre-hydroxylated natural extracts [3].
Irritant